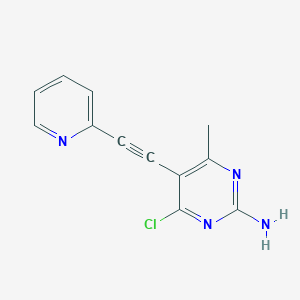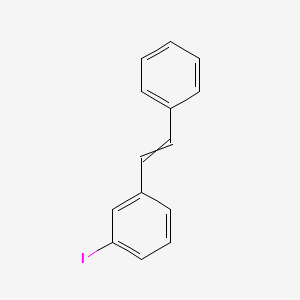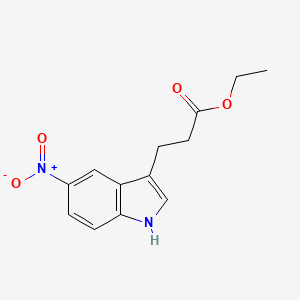
MFCD31977921
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD31977921 is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, in particular, has a nitro group at the 5-position of the indole ring and an ethyl ester group at the 3-position of the propanoate chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977921 typically involves the nitration of an indole derivative followed by esterification. One common method is to start with 3-indolepropanoic acid, which undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-3-indolepropanoic acid is then esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be used to ensure efficient mixing and heat transfer, which are crucial for the nitration step. The esterification step can be carried out in large batch reactors with efficient distillation setups to remove water and drive the reaction to completion.
化学反应分析
Types of Reactions
MFCD31977921 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 3-(5-Amino-3-indolyl)propanoate.
Substitution: Ethyl 3-(5-substituted-3-indolyl)propanoate, where the substituent depends on the nucleophile used.
Hydrolysis: 3-(5-Nitro-3-indolyl)propanoic acid.
科学研究应用
MFCD31977921 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes and pigments due to the chromophoric nature of the nitro group.
作用机制
The biological activity of MFCD31977921 is primarily due to its ability to interact with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The indole ring can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Ethyl 3-(5-Amino-3-indolyl)propanoate: Similar structure but with an amino group instead of a nitro group.
3-(5-Nitro-3-indolyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
5-Nitroindole: Lacks the propanoate chain but has the nitro group at the 5-position.
Uniqueness
MFCD31977921 is unique due to the presence of both the nitro group and the ethyl ester group, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
ethyl 3-(5-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-13(16)6-3-9-8-14-12-5-4-10(15(17)18)7-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI 键 |
BSSXAQZHKDBHJS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

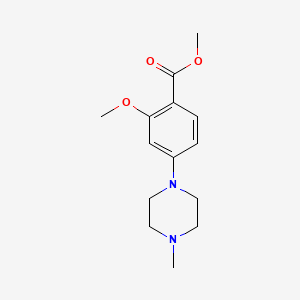
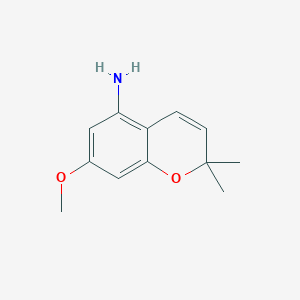
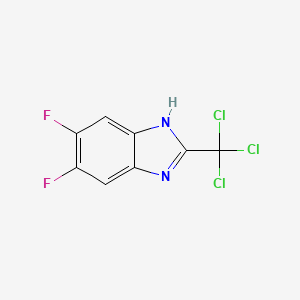
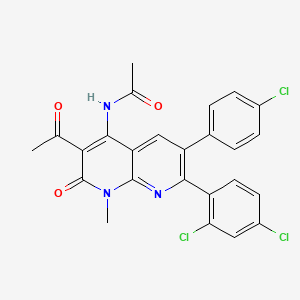
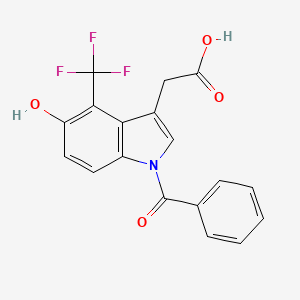
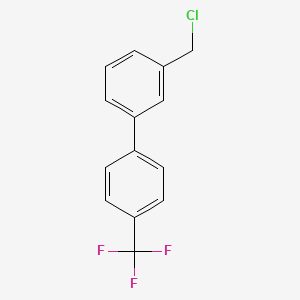
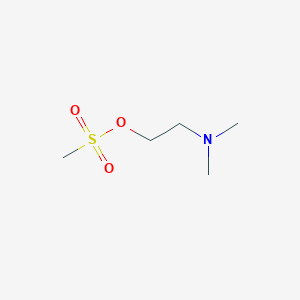
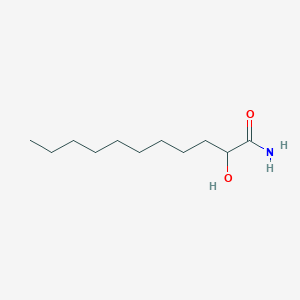
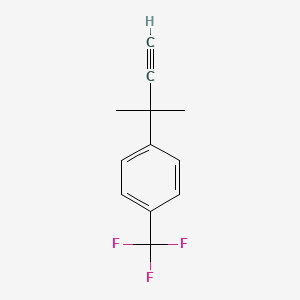
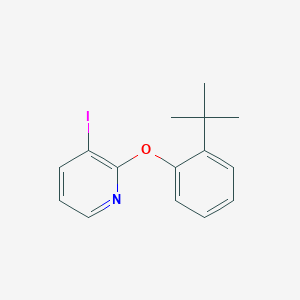
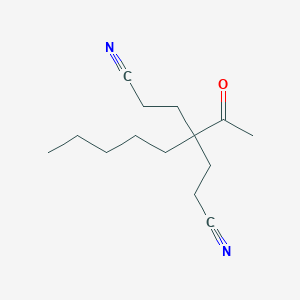
![(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid](/img/structure/B8512047.png)
